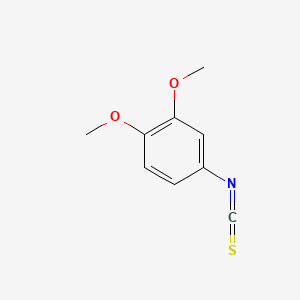

3,4-Dimethoxyphenyl isothiocyanate

説明

Contextualization within the Aryl Isothiocyanate Chemical Class

Aryl isothiocyanates are organic compounds characterized by the presence of an isothiocyanate group (-N=C=S) directly attached to an aromatic ring. This chemical class is a subset of the larger family of isothiocyanates, which are well-known for their presence in cruciferous vegetables like broccoli, cabbage, and wasabi. healthline.com The hydrolysis of glucosinolates, secondary metabolites found in these plants, releases various isothiocyanates. nih.gov

The general structure of an aryl isothiocyanate allows for a wide range of derivatives, with different substituents on the aromatic ring influencing the compound's steric and electronic properties, and consequently its biological activity. The isothiocyanate group itself is a key pharmacophore, acting as an electrophile that can readily react with nucleophilic groups in biological macromolecules, such as the thiol groups of cysteine residues in proteins. nih.gov This reactivity is central to the diverse biological effects observed for this class of compounds.

The synthesis of aryl isothiocyanates can be achieved through several methods. A common laboratory and industrial approach involves the reaction of a primary aromatic amine with thiophosgene (B130339) or a thiophosgene equivalent. beilstein-journals.orgorganic-chemistry.org Other methods include the desulfurization of dithiocarbamate (B8719985) salts, which can be generated in situ from the corresponding amine and carbon disulfide. organic-chemistry.orgtandfonline.com

Academic Significance and Research Focus on 3,4-Dimethoxyphenyl Isothiocyanate

While direct and extensive research specifically on this compound is still emerging, its academic significance can be inferred from the substantial body of work on closely related analogues. A notable example is 3,4-dimethoxybenzyl isothiocyanate (dMBITC), which differs only by an additional methylene (B1212753) group between the phenyl ring and the isothiocyanate group. nih.gov

Research on dMBITC has demonstrated its potential as an anticancer agent. A study published in Life Sciences in 2019 revealed that dMBITC enhances the efficacy of the chemotherapy drug doxorubicin (B1662922) in doxorubicin-resistant human colon adenocarcinoma cells. nih.gov The proposed mechanisms include the attenuation of drug efflux, increased production of reactive oxygen species (ROS), and an enhanced rate of apoptosis. nih.gov These findings for a structurally similar compound strongly suggest that this compound may possess similar and significant biological activities worthy of investigation.

The primary research focus for aryl isothiocyanates, and by extension this compound, lies in their potential as modulators of key cellular pathways implicated in disease. The electrophilic nature of the isothiocyanate group allows these compounds to interact with and modify the function of various proteins, leading to a range of cellular responses.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 33904-04-0 |

| Molecular Formula | C₉H₉NO₂S |

| Molecular Weight | 195.24 g/mol |

Data sourced from Santa Cruz Biotechnology. google.com

Overview of Current Research Trajectories for Isothiocyanates

The broader field of isothiocyanate research is advancing along several key trajectories, providing a roadmap for future investigations into compounds like this compound.

Cancer Chemoprevention and Therapy: A significant portion of research is dedicated to the anticancer properties of isothiocyanates. nih.govresearchgate.net Compounds like sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC) have been extensively studied for their ability to induce phase II detoxification enzymes, promote apoptosis, and inhibit cell cycle progression in cancer cells. nih.govmdpi.commdpi.com The mechanisms often involve the modulation of critical signaling pathways such as Keap1-Nrf2 and NF-κB. nih.govnih.gov The potential for synergistic effects when combined with conventional chemotherapy is also a major area of interest. aacrjournals.org

Anti-inflammatory Effects: Isothiocyanates are increasingly being recognized for their potent anti-inflammatory activities. nih.gov They can suppress the production of pro-inflammatory mediators and modulate the activity of inflammatory signaling pathways. nih.govmdpi.com This has led to investigations into their potential for managing chronic inflammatory diseases.

Neuroprotective Properties: Emerging research suggests that some isothiocyanates may have neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases. researchgate.net Their ability to cross the blood-brain barrier and modulate oxidative stress and inflammation in the central nervous system is a key area of this research.

Antimicrobial Activity: The antimicrobial properties of isothiocyanates have been known for some time and continue to be an active area of research. nih.govnih.gov Their ability to inhibit the growth of a range of pathogenic bacteria and fungi is being explored for various applications.

Table 2: Prominent Aryl Isothiocyanates in Research

| Compound Name | Key Research Findings |

| Sulforaphane | Potent inducer of phase II detoxification enzymes; exhibits anticancer and anti-inflammatory effects. mdpi.com |

| Phenethyl Isothiocyanate (PEITC) | Induces apoptosis and inhibits cell proliferation in various cancer cell lines; shows promise in cancer chemoprevention. mdpi.comnih.gov |

| Allyl Isothiocyanate (AITC) | Known for its antimicrobial properties; also investigated for anticancer and anti-inflammatory activities. nih.govresearchgate.net |

| Benzyl (B1604629) Isothiocyanate (BITC) | Demonstrates anticancer effects through modulation of apoptosis, cell cycle, and angiogenesis. nih.govnih.gov |

The ongoing exploration of these and other isothiocyanates continues to uncover novel mechanisms of action and potential therapeutic applications. The foundation of knowledge built from these studies provides a strong rationale for the focused investigation of less-characterized derivatives such as this compound. As research progresses, it is anticipated that a more detailed understanding of the specific biological activities and therapeutic potential of this compound will emerge, further enriching the field of chemical biology.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-isothiocyanato-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-11-8-4-3-7(10-6-13)5-9(8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPZZVZPOZPDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C=S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187529 | |

| Record name | 3,4-Dimethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33904-04-0 | |

| Record name | 4-Isothiocyanato-1,2-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33904-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033904040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothiocyanic Acid 3,4-Dimethoxyphenyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3,4-Dimethoxyphenyl Isothiocyanate

The synthesis of this compound, like other aryl isothiocyanates, can be achieved through several established routes. These methods primarily start from the corresponding amine, 3,4-dimethoxyphenethylamine (B193588) or a related aniline (B41778) derivative.

Amine-Based Routes via Dithiocarbamate (B8719985) Intermediates

The most prevalent method for synthesizing aryl isothiocyanates involves the formation and subsequent decomposition of dithiocarbamate salt intermediates. nih.govnih.gov This two-step process begins with the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. chemrxiv.org This salt is typically stable and can be isolated before the next step.

The second step involves the desulfurization of the dithiocarbamate salt to yield the isothiocyanate. A variety of reagents have been developed for this purpose, offering a range of reaction conditions and efficiencies. nih.govnih.gov The choice of desulfurizing agent can be critical for the reaction's success and yield. chemrxiv.org For instance, a one-pot synthesis can be performed by reacting the amine with CS₂ and then adding a desulfurizing agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.govresearchgate.net Another established method involves reacting the in-situ formed dithiocarbamate with an alkyl chloroformate, such as ethyl chloroformate, to induce the formation of the isothiocyanate. cbijournal.comgoogle.com

| Desulfurizing Agent | Typical Substrates | Key Features | References |

| Thiophosgene (B130339) (CSCl₂) ** | Aromatic, Chiral Amines | Highly effective and traditional, but extremely toxic. | nih.gov |

| Triphosgene | Aryl Isothiocyanates | Considered a safer alternative to thiophosgene, though still highly toxic. | nih.gov |

| Ethyl Chloroformate | Aliphatic, Aryl Amines | Good yields; reaction times can vary significantly (minutes to days). | nih.govcbijournal.com |

| Hydrogen Peroxide (H₂O₂) | Non-chiral Amines, Diisothiocyanates | A greener and efficient option for specific substrates. | nih.gov |

| Iodine (I₂) | Aliphatic, Aryl Amines | Fast reaction times (around 30 minutes) in a biphasic system. | nih.govcbijournal.com |

| Tosyl Chloride (TsCl) | Aliphatic, Aryl Amines | Allows for in-situ generation of dithiocarbamate and rapid decomposition. | nih.govorganic-chemistry.org |

| Cobalt(II) Chloride (CoCl₂) ** | Aromatic, Aliphatic Amines | Catalyst is inexpensive, readily available, and air-stable. | nih.gov |

| DMT/NMM/TsO⁻ | Aliphatic, Aryl Amines, Amino Acids | Effective in "one-pot" procedures, including microwave-assisted synthesis. | nih.govresearchgate.net |

Thiophosgene-Mediated and Thiophosgene-Alternative Syntheses

Historically, the reaction of primary amines with thiophosgene (CSCl₂) was the standard method for producing isothiocyanates. nih.govnih.gov This reaction is highly efficient but is now largely avoided due to the extreme toxicity of thiophosgene via all routes of exposure. nih.gov

The significant hazards associated with thiophosgene have spurred the development of numerous safer alternatives. Triphosgene, while also toxic, is considered a more manageable reagent for the synthesis of aryl isothiocyanates. nih.govresearchgate.net Phenyl chlorothionoformate has also emerged as a viable thiophosgene substitute, reacting with amines in the presence of a solid base like sodium hydroxide (B78521) to form isothiocyanates. organic-chemistry.orgorganic-chemistry.org This method can be performed as a one-pot process for electron-rich aryl amines or a two-step process for a broader range of amines, including those with electron-deficient groups. organic-chemistry.org Many of the most effective alternatives, however, are the desulfurization agents used to decompose dithiocarbamate salts, as detailed in the previous section. nih.govnih.gov

Green Chemistry Approaches and Catalytic Methods for Aryl Isothiocyanate Formation

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for isothiocyanate synthesis. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often producing the desired isothiocyanate in minutes. nih.govnih.govresearchgate.net

The use of water as a solvent is another green approach, and certain methods, such as those using tetrapropylammonium (B79313) tribromide (TPATB) or DMT/NMM/TsO⁻, have been successfully adapted to aqueous or biphasic water/ethyl acetate (B1210297) systems. nih.govresearchgate.netcbijournal.com These aqueous methods offer the dual benefits of avoiding volatile organic solvents and simplifying workup, as impurities often remain in the aqueous layer. cbijournal.com

Catalytic methods provide an atom-economical route to isothiocyanates. Inexpensive and air-stable catalysts like cobalt(II) chloride and copper(II) sulfate (B86663) can effectively produce aryl isothiocyanates from dithiocarbamate salts. nih.gov More advanced catalytic systems, such as a copper-catalyzed reaction using the Langlois reagent (F₃CSO₂Na), have been developed for the isothiocyanation of primary amines. chemrxiv.org Furthermore, novel approaches utilizing photocatalysis or electrosynthesis represent the cutting edge of mild and efficient isothiocyanate preparation. organic-chemistry.org The use of elemental sulfur, sometimes with a selenium co-catalyst, also presents a greener alternative to traditional thiocarbonyl transfer reagents. nih.govnih.gov

Mechanistic Insights into this compound Synthesis

The synthesis of this compound via the dithiocarbamate pathway proceeds through a well-understood, two-stage mechanism. nih.gov

Formation of the Dithiocarbamate Salt : The process initiates with the nucleophilic attack of the primary amine (3,4-dimethoxyphenethylamine) on the electrophilic carbon of carbon disulfide. This is followed by a proton transfer, typically facilitated by a base (e.g., triethylamine), to form the dithiocarbamate anion. This anion then forms a salt with the protonated base or another cation present in the mixture.

Decomposition of the Dithiocarbamate Salt : The dithiocarbamate salt is then treated with a desulfurizing agent. In the case of reagents like DMT/NMM/TsO⁻, the mechanism is believed to involve the formation of an active ester intermediate. nih.gov This intermediate is unstable and, under the influence of a base, undergoes elimination of a leaving group to form the final isothiocyanate product (R-N=C=S). nih.gov

For thiophosgene alternatives like phenyl chlorothionoformate, the reaction with the amine first forms a thiocarbamate intermediate. organic-chemistry.org This intermediate is then deprotected using a base in a second step, leading to the formation of the isothiocyanate. organic-chemistry.org In copper-catalyzed reactions involving the Langlois reagent, it is proposed that a thiocarbonyl fluoride (B91410) intermediate is generated in situ, which then reacts with the primary amine to yield the corresponding isothiocyanate. chemrxiv.org

Rational Design and Synthesis of this compound Derivatives and Analogs

The core structure of this compound can be systematically modified to create a library of derivatives and analogs, allowing for the fine-tuning of its chemical and physical properties.

Derivatization of the Isothiocyanate Functional Group for Specific Applications

The isothiocyanate (–N=C=S) functional group is a versatile electrophilic moiety that readily reacts with a wide range of nucleophiles. This reactivity makes this compound a valuable starting material for the synthesis of a diverse array of derivatives with tailored properties for specific applications in medicinal chemistry, chemical sensing, and synthetic chemistry. The primary mode of derivatization involves the addition of nucleophiles to the central carbon atom of the isothiocyanate group.

The most common derivatization strategy for isothiocyanates is their reaction with primary and secondary amines to form N,N'-disubstituted thiourea (B124793) derivatives. mdpi.comuobabylon.edu.iq This reaction proceeds via a nucleophilic addition mechanism where the amine's lone pair of electrons attacks the electrophilic carbon of the isothiocyanate. mdpi.com The process is typically efficient, often carried out at room temperature in solvents like acetone (B3395972) or dichloromethane, and results in high yields of the corresponding thiourea. mdpi.comresearchgate.net The structural diversity of the resulting thiourea compounds can be easily achieved by selecting from a wide variety of commercially available amines. mdpi.com

These thiourea derivatives have garnered significant attention due to their broad spectrum of biological activities and their utility as synthetic intermediates. mdpi.comuobabylon.edu.iq

Applications in Medicinal Chemistry and Biology

Thiourea derivatives are a prominent class of compounds in drug discovery, exhibiting a wide range of pharmacological effects. Research has shown that thioureas possess antibacterial, antioxidant, anticancer, anti-inflammatory, and antiviral properties. mdpi.comnih.gov

Antimicrobial and Antiviral Activity: Certain thiourea derivatives have shown potent activity against various pathogens. For instance, studies have demonstrated the ability of specific thiourea compounds to inhibit the replication of viruses like HIV-1 and HIV-2. nih.gov They have also been investigated for their effectiveness against bacteria such as E. coli and S. aureus. nih.gov

Anticancer Properties: The thiourea scaffold is present in numerous compounds evaluated for their anticancer potential. uobabylon.edu.iqnih.gov Their mechanism of action can vary, but they are recognized as a valuable pharmacophore in the development of new antineoplastic agents. nih.gov

Enzyme Inhibition: Thiourea derivatives have been identified as inhibitors of various enzymes. For example, specific derivatives have shown inhibitory activity against tyrosinase, α-amylase, and α-glucosidase, suggesting potential applications in treating hyperpigmentation and metabolic disorders. researchgate.net

Antioxidant Activity: Many thiourea compounds exhibit significant antioxidant properties, capable of scavenging free radicals. mdpi.comresearchgate.net

The table below illustrates the synthesis of representative thiourea derivatives from this compound and their potential applications based on activities reported for analogous structures.

Applications in Synthesis and Material Science

Beyond their biological significance, thiourea derivatives serve as crucial intermediates in organic synthesis.

Heterocyclic Synthesis: The thiourea functional group is a versatile building block for constructing various sulfur- and nitrogen-containing heterocyclic rings, which are themselves important scaffolds in medicinal chemistry. uobabylon.edu.iqrsc.org

Chemical Sensors: The ability of the thiourea moiety to bind with metal ions has been exploited in the development of chemical sensors. analis.com.my For example, thiourea derivatives have been designed as chemosensors for the detection of toxic heavy metal ions like mercury (Hg²⁺), with binding events leading to a measurable optical response. analis.com.my

The diverse reactivity and applications of derivatives synthesized from this compound underscore its importance as a platform for developing novel compounds with specific, high-value functions.

Investigative Studies on Biological Activities and Pharmacological Potential

Anti-Cancer and Chemopreventive Efficacy

The isothiocyanate 3,4-dimethoxybenzyl isothiocyanate (dMBITC), a member of the isothiocyanate (ITC) family, has demonstrated significant potential in the realms of anti-cancer and chemopreventive research. nih.gov Isothiocyanates, naturally occurring compounds found in cruciferous vegetables, are recognized for their ability to combat cancer through various mechanisms. These include modulating carcinogen metabolism, inducing cell cycle arrest, promoting programmed cell death (apoptosis), and inhibiting tumor growth and spread. nih.govnih.govmdpi.com

Induction of Apoptosis in Malignant Cellular Systems

Apoptosis, or programmed cell death, is a crucial mechanism by which the body eliminates damaged or cancerous cells. Isothiocyanates are known to trigger apoptosis in cancer cells by influencing various signaling pathways. nih.govresearchgate.net

Studies on a synthetic isothiocyanate, E-4IB, have shown that it can induce apoptosis in leukemic HL60 cells. nih.gov This process is linked to the activation of specific signaling pathways and a reduction in the mitochondrial membrane potential, ultimately leading to cell death. nih.gov Similarly, 3,4-dimethoxybenzyl isothiocyanate has been found to increase the rate of apoptosis in doxorubicin-resistant human colon adenocarcinoma cells. nih.gov This effect is partly attributed to an increase in reactive oxygen species (ROS) production. nih.gov

Other isothiocyanates like phenethyl isothiocyanate (PEITC) have also been shown to induce apoptosis in various cancer cell lines. In cervical cancer cells, PEITC triggers apoptosis through the generation of ROS and the activation of caspase-3. nih.gov It can also induce apoptosis in gefitinib-resistant lung cancer cells via a caspase- and mitochondria-dependent pathway. greenmedinfo.com Furthermore, benzyl (B1604629) isothiocyanate (BITC) has been reported to cause apoptosis in human malignant melanoma cells. northumbria.ac.uk

The induction of apoptosis by isothiocyanates is a key component of their anti-cancer activity, making them a subject of interest for developing new cancer therapies. nih.govresearchgate.netnih.gov

Modulation of Cell Cycle Progression and Arrest Mechanisms

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Isothiocyanates have been shown to modulate the cell cycle, often causing an arrest at specific phases, which prevents cancer cells from dividing. nih.govnih.govfrontiersin.org

For instance, the synthetic isothiocyanate E-4IB has been observed to cause a delay in the transition through the cell cycle in leukemic HL60 cells. nih.gov At higher concentrations, it can lead to an arrest in the S-phase of the cell cycle. nih.gov This modulation of the cell cycle is a critical aspect of its anti-cancer properties. nih.gov

Sulforaphane (B1684495) (SFN), another well-studied isothiocyanate, induces G2/M phase cell cycle arrest in cervical cancer cells. mdpi.comnih.gov This arrest is associated with the downregulation of Cyclin B1, a key protein in cell cycle progression. mdpi.comnih.gov The ability of isothiocyanates to halt the cell cycle in cancerous cells highlights their potential as chemopreventive agents. nih.govdundee.ac.uk

| Cell Line | Isothiocyanate | Effect on Cell Cycle | Key Molecular Changes |

| HL60 (Leukemia) | E-4IB | Delayed transition, S-phase arrest at higher concentrations | Upregulation of p21, phosphorylation of CDC25C |

| Cervical Cancer Cells | Sulforaphane (SFN) | G2/M phase arrest | Downregulation of Cyclin B1 |

Inhibition of Malignant Cell Proliferation

A hallmark of cancer is the uncontrolled proliferation of malignant cells. Isothiocyanates have demonstrated the ability to inhibit the proliferation of various cancer cell lines, thereby limiting tumor growth. nih.gov

The synthetic isothiocyanate E-4IB has been shown to have a cytotoxic effect on HL60 leukemia cells, with an IC50 value of 4.2 ± 0.3 µM, indicating its ability to inhibit cell viability. nih.gov In a study on doxorubicin-resistant colon cancer, 3,4-dimethoxybenzyl isothiocyanate (dMBITC) was found to significantly enhance the anti-proliferative effect of doxorubicin (B1662922). nih.gov In vivo, the combined therapy resulted in approximately 50% tumor growth inhibition, compared to about 25% for doxorubicin alone. nih.gov

Other isothiocyanates, such as sulforaphane and phenethyl isothiocyanate, have also been shown to inhibit the proliferation of cancer cells in various cancer types, including breast, lung, and colon cancer. nih.govnih.gov This anti-proliferative effect is a key mechanism behind the anti-cancer properties of isothiocyanates. nih.govfrontiersin.org

Chemo-sensitization and Synergistic Interactions with Anti-Neoplastic Agents

A significant challenge in cancer treatment is the development of chemoresistance, where cancer cells become resistant to the effects of chemotherapy drugs. nih.gov Isothiocyanates have shown promise in overcoming this challenge by sensitizing cancer cells to conventional anti-cancer drugs, leading to synergistic effects. nih.govbibliotekanauki.pl

One notable study demonstrated that 3,4-dimethoxybenzyl isothiocyanate (dMBITC) enhances the efficacy of doxorubicin in doxorubicin-resistant human colon adenocarcinoma cells. nih.gov This was evidenced by a more than three-fold decrease in the IC50 value of doxorubicin when used in combination with dMBITC. nih.gov The mechanism behind this synergy involves attenuated drug efflux from the cancer cells, increased production of reactive oxygen species, and an enhanced rate of apoptosis. nih.gov In an in vivo model, the combination therapy was significantly more effective at inhibiting tumor growth than doxorubicin alone. nih.gov

This ability to sensitize cancer cells to existing chemotherapeutic agents highlights the potential of isothiocyanates to be used in combination therapies to improve treatment outcomes and overcome drug resistance. nih.govnih.govbibliotekanauki.pl

| Cancer Cell Line | Isothiocyanate | Anti-Neoplastic Agent | Outcome |

| LoVoDX (Doxorubicin-resistant colon cancer) | 3,4-dimethoxybenzyl isothiocyanate (dMBITC) | Doxorubicin | Over 3-fold decrease in doxorubicin IC50 value; significant tumor growth inhibition in vivo. nih.gov |

| Various cancer cell lines | Sulforaphane (SFN) | Cisplatin, Doxorubicin | Enhanced efficacy of chemotherapeutic agents. nih.gov |

Anti-Angiogenic Research

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. nih.gov Isothiocyanates have been shown to possess anti-angiogenic properties, thereby inhibiting tumor growth by cutting off its blood supply. nih.govnih.govfrontiersin.org

Research has indicated that isothiocyanates can interfere with the essential steps of neovascularization. researchgate.net While specific studies focusing solely on the anti-angiogenic properties of 3,4-Dimethoxyphenyl isothiocyanate are limited, the broader class of isothiocyanates, including sulforaphane, has been shown to suppress angiogenesis. nih.govfrontiersin.org The proposed mechanism for this effect can be biphasic, where lower doses might stimulate angiogenesis under certain conditions, while higher doses inhibit it. researchgate.net This highlights the complexity of the biological effects of these compounds.

Anti-Inflammatory Effects and Associated Mechanisms

The anti-inflammatory actions of isothiocyanates are often mediated through their interaction with key signaling pathways involved in inflammation. nih.govnih.gov One of the primary mechanisms is the downregulation of pro-inflammatory molecules such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov

Studies on various isothiocyanates have revealed their ability to modulate inflammatory responses. For instance, phenyl isothiocyanate and 3-methoxyphenyl (B12655295) isothiocyanate have been shown to be potent inhibitors of the human COX-2 enzyme, with approximately 99% inhibition at a concentration of 50 μM. researchgate.net This inhibition of a key inflammatory enzyme underscores their anti-inflammatory potential.

Furthermore, isothiocyanates like sulforaphane are known to activate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant and anti-inflammatory response. nih.govnih.govresearchgate.net By upregulating antioxidant genes, Nrf2 helps to mitigate oxidative stress, which is closely linked to inflammation. nih.govnih.gov The anti-inflammatory effects of isothiocyanates are also linked to the modulation of the nuclear factor κB (NF-κB) signaling pathway, a key regulator of inflammation. nih.govnih.govnih.gov

While direct studies on the anti-inflammatory mechanisms of this compound are not extensively detailed in the provided context, the known activities of structurally similar isothiocyanates suggest that it likely shares these anti-inflammatory properties. The ability of isothiocyanates to target multiple pathways involved in inflammation makes them promising candidates for the prevention and management of inflammatory conditions.

Antimicrobial and Antifungal Investigations

The antimicrobial properties of isothiocyanates have been well-documented against a range of pathogens. acs.orggoogle.com However, specific data on this compound is limited. The efficacy of isothiocyanates is often linked to their chemical structure, with aromatic isothiocyanates generally showing potent activity. google.com

Efficacy Against Pathogenic Microorganisms

In the realm of antifungal activity, a patent for phenyl isothiocyanate derivatives reported that 3-methoxycarbonyl-4,5-dimethoxyphenyl isothiocyanate, a structurally similar compound, exhibited a minimum inhibitory concentration of 6.2 µg/ml against Candida albicans. google.com This suggests that isothiocyanates with methoxy (B1213986) substitutions on the phenyl ring may possess notable antifungal properties. The general mechanism of antifungal action for isothiocyanates can involve the inhibition of essential enzymes and disruption of the cell cycle.

Table 1: Antimicrobial and Antifungal Efficacy of Isothiocyanate Analogs

| Compound | Microorganism | Efficacy (MIC) | Reference |

| Benzyl isothiocyanate | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.9 - 110 µg/mL | googleapis.comgoogleapis.com |

| 3-Methoxycarbonyl-4,5-dimethoxyphenyl isothiocyanate | Candida albicans M-9 | 6.2 µg/ml | google.com |

| Phenethyl isothiocyanate | Clostridium difficile & C. perfringens | 2 mg/disc (inhibition zone >30 mm) | acs.org |

Note: Data for this compound is not available in the reviewed scientific literature. The table presents data for structurally related isothiocyanates to provide context for potential activity.

Inhibition of Biofilm Formation and Quorum Sensing Pathways

Biofilm formation and quorum sensing are key virulence mechanisms in many pathogenic bacteria. Isothiocyanates have been investigated for their ability to disrupt these processes. Studies on other isothiocyanates, such as sulforaphane, have shown that they can inhibit biofilm formation and the production of virulence factors in Pseudomonas aeruginosa. acs.org The mechanism often involves the interference with bacterial cell-to-cell communication, known as quorum sensing. For example, a rhodamine isothiocyanate analogue has been identified as an efficient quorum sensing inhibitor, leading to a significant decrease in biofilm biomass. While these findings are promising, specific research quantifying the inhibitory effects of this compound on biofilm formation and quorum sensing pathways, such as IC50 values, is currently lacking in the available literature.

Neuroprotective Research and Neurological Implications

A significant area of research for isothiocyanates is their potential neuroprotective effects, which are often attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. Activation of Nrf2 leads to the production of various antioxidant and cytoprotective enzymes.

While direct quantitative data on the Nrf2 activation potential of this compound in neuronal cells is not specified in the reviewed literature, the broader class of isothiocyanates is known to be potent activators of this pathway. google.com For example, sulforaphane has been shown to protect cortical neurons against toxicity through the activation of the Nrf2 pathway. google.com The neuroprotective activity of isothiocyanates involves the upregulation of ARE-driven genes and a decrease in the inflammatory response through the NFκB pathway. google.com

Explorations into Other Bioactivities (e.g., antidiabetic, cardioprotective)

The therapeutic potential of isothiocyanates extends to other chronic conditions, including diabetes and cardiovascular diseases.

In the context of antidiabetic research , polyphenolic compounds, a broader category that includes isothiocyanate precursors, are known to exert their effects through various mechanisms, including the inhibition of carbohydrate-digesting enzymes and the modulation of glucose transport. Benzyl isothiocyanate, for example, has been shown to ameliorate hyperglycemia in high-fat diet-induced obese mice by enhancing insulin (B600854) sensitivity in muscle tissue. This effect was partly attributed to the upregulation of antioxidant defenses and GLUT4 expression. While a derivative of this compound has been used in the synthesis of compounds with potential inhibitory activity on enzymes relevant to type 2 diabetes, direct studies on the antidiabetic effects of the parent compound are not detailed in the available literature.

Regarding cardioprotective potential , the beneficial effects of many natural compounds are linked to their antioxidant and anti-inflammatory properties. Isothiocyanates, through their activation of the Nrf2 pathway, can contribute to cellular protection against oxidative stress, a key player in the pathophysiology of cardiovascular diseases. acs.org While specific studies on the cardioprotective effects of this compound are not available, the general mechanisms of action of related compounds suggest a potential for further investigation in this area.

Table 2: Investigated Bioactivities of this compound and Related Compounds

| Bioactivity | Compound | Research Focus | Findings | Reference |

| Antimicrobial | Benzyl isothiocyanate | Antibacterial activity against MRSA | MIC: 2.9 - 110 µg/mL | googleapis.comgoogleapis.com |

| Antifungal | 3-Methoxycarbonyl-4,5-dimethoxyphenyl isothiocyanate | Antifungal activity against Candida albicans | MIC: 6.2 µg/ml | google.com |

| Biofilm Inhibition | Rhodamine isothiocyanate analogue | Quorum sensing inhibition | Significant decrease in biofilm biomass | |

| Neuroprotection | Isothiocyanates (general) | Nrf2 pathway activation | Potent activators of the Nrf2 pathway, offering neuroprotection | google.com |

| Antidiabetic | Benzyl isothiocyanate | Amelioration of hyperglycemia | Enhanced insulin sensitivity in muscle | |

| Cardioprotective | Isothiocyanates (general) | Antioxidant and anti-inflammatory effects | Potential cellular protection via Nrf2 activation | acs.org |

Note: This table summarizes findings for the broader class of isothiocyanates or structurally similar compounds due to the limited specific data available for this compound.

Elucidation of Molecular Mechanisms of Action

Interactions with Cellular Macromolecules and Bio-Targets

The hallmark of isothiocyanates is their electrophilic isothiocyanate group (-N=C=S), which readily reacts with nucleophiles within the cell, leading to the covalent modification of proteins and other biomolecules. This reactivity is central to their molecular mechanisms of action.

Covalent Modification of Proteins and Enzymes

Tubulin: The cytoskeleton, a critical component for cell division, motility, and intracellular transport, is a key target for many isothiocyanates. nih.gov Specifically, tubulin, the protein subunit of microtubules, has been identified as a direct target for covalent modification by ITCs. nih.gov Research on a closely related compound, 3,4-dimethoxybenzyl isothiocyanate, has demonstrated its activity as a tubulin polymerization inhibitor, showing comparable efficacy to the well-studied benzyl (B1604629) isothiocyanate (BITC) but at a lower concentration. nih.gov This suggests that 3,4-Dimethoxyphenyl isothiocyanate likely shares this ability to covalently modify tubulin. The modification typically occurs on cysteine residues within the tubulin protein. nih.govnih.gov For instance, studies with BITC have shown that it can modify up to 12 of the 20 cysteine residues in tubulin, with Cys347 of α-tubulin being a key site of in vivo adduction. nih.govnih.gov This covalent binding disrupts the dynamics of microtubule polymerization and depolymerization, which can arrest the cell cycle and trigger apoptosis. nih.gov The structural similarities between this compound and other active ITCs strongly imply that it also targets tubulin through a similar mechanism of covalent modification.

MEKK1: Mitogen-activated protein kinase kinase kinase 1 (MEKK1) is a critical upstream regulator of the SAPK/JNK signaling pathway, which is involved in cellular responses to stress, apoptosis, and cell growth. Isothiocyanates have been shown to be potent, irreversible inhibitors of MEKK1. This inhibition is achieved through the direct, covalent modification of a specific cysteine residue located within the ATP-binding pocket of the enzyme. While direct studies on this compound are lacking, the established mechanism for other ITCs provides a strong basis for its potential interaction with MEKK1.

Reactivity with Sulfhydryl-Containing Biomolecules

Modulation of Biotransformation and Detoxification Pathways

Isothiocyanates are well-documented modulators of the enzymatic pathways responsible for metabolizing and eliminating foreign compounds (xenobiotics) and endogenous toxins. This modulation occurs at both Phase I and Phase II levels of the detoxification process.

Influence on Phase I Xenobiotic-Metabolizing Enzymes

Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, are responsible for the initial modification of xenobiotics, often through oxidation, reduction, or hydrolysis. nih.govusf.eduphcog.comnih.gov Several isothiocyanates have been shown to inhibit various CYP isoforms. For example, phenethyl isothiocyanate (PEITC) exhibits inhibitory activity against multiple CYPs, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with varying degrees of potency and mechanisms of inhibition (competitive, non-competitive, or mixed-type). nih.gov Furthermore, PEITC has been identified as a mechanism-based inactivator of CYP2E1. nih.gov Given that aromatic isothiocyanates can influence CYP1A1 and CYP1A2 transcription, it is plausible that this compound, with its aromatic structure, could also modulate the expression and activity of these critical drug-metabolizing enzymes. nih.gov However, specific inhibitory constants for this compound against individual CYP isoforms have not been reported.

Upregulation of Phase II Detoxifying Enzymes

Phase II enzymes conjugate the modified xenobiotics from Phase I with endogenous molecules, such as glutathione (B108866), to increase their water solubility and facilitate their excretion. A key mechanism by which isothiocyanates exert their protective effects is through the potent induction of these Phase II enzymes. This induction is primarily mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with the repressor protein Keap1. Isothiocyanates, due to their electrophilic nature, can covalently modify specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. rsc.org In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a battery of cytoprotective genes, including those encoding for Phase II enzymes like glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.gov While direct evidence for Nrf2 activation by this compound is yet to be established, its isothiocyanate moiety strongly suggests its capability to act as an Nrf2 activator through the canonical Keap1-dependent mechanism.

Regulation of Cellular Signaling Cascades

Beyond their direct interactions with specific proteins and their influence on detoxification pathways, isothiocyanates are known to modulate a variety of cellular signaling cascades that govern cell fate decisions such as proliferation, survival, and apoptosis. nih.govnih.govmdpi.commdpi.com

The covalent modification of key signaling proteins, such as MEKK1 as discussed earlier, represents a direct mechanism of pathway modulation. The activation of the Nrf2 pathway also has broad implications for cellular signaling, as many of the Nrf2-target genes have antioxidant and anti-inflammatory functions that can impact various signaling networks. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulations

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Isothiocyanates have been shown to modulate these pathways. For instance, the synthetic isothiocyanate E-4IB has been observed to activate the ERK1/2, c-Jun N-terminal kinase (JNK), and p38 MAPK signaling pathways in leukemic cells. nih.govnih.gov This activation was linked to a delay in cell cycle transition and the induction of apoptosis. nih.govnih.gov The p38 MAPK pathway, in particular, is implicated in neuroinflammation and is a key player in the progression of diseases like Alzheimer's. nih.gov

p53 Tumor Suppressor Pathway Involvement

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, often referred to as the "guardian of the genome". oakwoodchemical.com Many isothiocyanates have been found to interact with the p53 pathway. Notably, certain isothiocyanates can selectively deplete mutant p53 protein without affecting the wild-type form, which is a significant finding since over half of human cancers harbor p53 mutations. researchgate.net Phenethyl isothiocyanate (PEITC), for example, can reactivate some mutant forms of p53, restoring their tumor-suppressive functions and inducing apoptosis in cancer cells. researchgate.net

The potential for this compound to modulate the p53 pathway remains to be specifically investigated. However, the established interactions of other isothiocyanates with p53 suggest that this could be a promising area of research for understanding the biological activity of this compound.

Apoptosis-Related Signaling

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The Bcl-2 family of proteins are central regulators of the mitochondrial pathway of apoptosis. nih.govnih.gov This family includes both pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). nih.govyoutube.com The balance between these proteins determines the cell's fate.

Isothiocyanates are known to induce apoptosis through various mechanisms. PEITC has been shown to induce apoptosis in cervical cancer cells by generating reactive oxygen species (ROS) and activating caspase-3. nih.govdundee.ac.uk The induction of apoptosis by isothiocyanates often involves the modulation of the Bcl-2 family, leading to mitochondrial membrane permeabilization and the release of pro-apoptotic factors. nih.govnih.govyoutube.comyoutube.com

Specific studies detailing the effects of this compound on apoptosis-related signaling pathways are lacking. Future research could explore its impact on caspase activation and the regulation of Bcl-2 family proteins.

Stress Response Pathway Activation (e.g., Keap1-Nrf2 System)

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative and electrophilic stress. nih.gov Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated degradation. nih.gov However, in the presence of inducers, such as certain isothiocyanates, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of cytoprotective genes. nih.govnih.gov

Sulforaphane (B1684495), a well-studied isothiocyanate, is a potent activator of the Nrf2 pathway. cancer.gov It is believed to react with cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction and leading to Nrf2 accumulation. nih.gov This, in turn, enhances the cell's ability to combat oxidative stress. nih.gov

Given that this compound possesses the reactive isothiocyanate group, it is hypothesized that it could also activate the Keap1-Nrf2 stress response pathway. However, direct experimental evidence for this is currently unavailable.

Effects on Gene Expression and Epigenetic Regulation

Transcriptional Regulation of Cytoprotective and Antioxidant Genes

The activation of the Nrf2 pathway by isothiocyanates leads to the transcriptional upregulation of a wide range of cytoprotective and antioxidant genes. nih.govnih.gov These genes encode for proteins involved in detoxification, antioxidant defense, and the maintenance of cellular redox homeostasis. dundee.ac.uknih.gov The induction of these genes is a key mechanism by which isothiocyanates are thought to exert their protective effects. science.gov

While it is plausible that this compound could induce the expression of similar genes, specific studies on its effects on the transcriptome are needed to confirm this. The table below lists some of the key cytoprotective genes known to be regulated by the Nrf2 pathway, which could be potential targets for this compound.

| Gene | Function |

| NQO1 | NAD(P)H:quinone oxidoreductase 1; involved in detoxification. |

| HO-1 | Heme oxygenase-1; an antioxidant and anti-inflammatory enzyme. |

| GCLC | Glutamate-cysteine ligase catalytic subunit; involved in glutathione synthesis. |

| GCLM | Glutamate-cysteine ligase modifier subunit; involved in glutathione synthesis. |

| GSTs | Glutathione S-transferases; a family of detoxification enzymes. |

Table 1: Potential Cytoprotective Target Genes. This table is based on the known targets of the Nrf2 pathway, which is commonly activated by isothiocyanates. Direct regulation by this compound has not been experimentally verified.

MicroRNA (miRNA) Modulation Studies

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in regulating gene expression at the post-transcriptional level. nih.gov They are involved in a wide range of cellular processes, and their dysregulation has been linked to various diseases. nih.gov

Some studies have explored the ability of isothiocyanates to modulate miRNA expression. For example, PEITC has been shown to alter miRNA expression profiles in the liver and lungs of mice exposed to cigarette smoke. ebi.ac.uknih.gov This suggests that isothiocyanates can influence cellular processes through epigenetic mechanisms involving miRNAs.

Currently, there are no published studies investigating the impact of this compound on miRNA expression. This represents another area where future research could provide valuable insights into its biological effects.

Structure Activity Relationship Sar and Structure Mechanism of Action Smar Studies

Impact of the 3,4-Dimethoxy Substituents on Biological Potency and Selectivity

The presence and positioning of the two methoxy (B1213986) (-OCH3) groups on the phenyl ring of 3,4-Dimethoxyphenyl isothiocyanate are critical determinants of its biological profile. These electron-donating groups significantly influence the electronic environment of the aromatic ring, which in turn can modulate the reactivity of the isothiocyanate functional group and the compound's interaction with biological targets.

Research on various phenyl isothiocyanates has shown that the introduction of electron-donating substituents, such as methoxy groups, can enhance certain biological activities. For instance, in the context of cholinesterase inhibition, methoxy-substituted phenyl isothiocyanates have demonstrated promising activity. nih.gov Specifically, a study on various phenyl isothiocyanate derivatives revealed that a 2-methoxyphenyl isothiocyanate was a potent inhibitor of acetylcholinesterase, while a 3-methoxyphenyl (B12655295) analog showed notable inhibition of butyrylcholinesterase. nih.gov This suggests that the position of the methoxy group is crucial for selectivity towards different enzyme isoforms. While direct data on the 3,4-dimethoxy substitution pattern from this particular study is unavailable, it highlights the principle that methoxy groups are key modulators of potency and selectivity.

Furthermore, studies on the activation of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress, have indicated that methoxy substitution on aromatic rings can have a pronounced effect. mdpi.com Research on related compounds has shown that the introduction of methoxy groups at the 2-, 3-, and 4- positions of an aromatic ring can lead to remarkable Nrf2 activation, with the 3-methoxy substitution showing a particularly strong effect. mdpi.com This suggests that the 3,4-dimethoxy substitution pattern in this compound could contribute to potent Nrf2 activation, a mechanism underlying many of the health-promoting effects of isothiocyanates. oregonstate.edu

Significance of the Isothiocyanate Functional Group in Bioactivity

The isothiocyanate (-N=C=S) group is the cornerstone of the biological activity of this compound. This functional group is highly electrophilic, meaning it readily reacts with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. nih.govmdpi.com This reactivity is central to the mechanism of action of most isothiocyanates.

The primary mode of action for many isothiocyanates involves the covalent modification of target proteins. nih.gov For example, the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain and inflammation, by isothiocyanates like allyl isothiocyanate is believed to occur through direct covalent modification of cysteine residues within the channel's structure. nih.govmdpi.com This covalent bonding leads to a conformational change in the protein, resulting in channel activation. nih.gov It is highly probable that this compound exerts at least some of its biological effects through a similar mechanism of covalent modification of target proteins.

The electrophilic nature of the isothiocyanate group is so crucial that its replacement with a less reactive isosteric group, such as a thiocyanate (B1210189) (-S-C≡N), can significantly diminish or abolish its biological activity. nih.gov This underscores the indispensable role of the isothiocyanate moiety's chemical reactivity in the bioactivity of this class of compounds.

Comparative SAR Analysis with other Isothiocyanate Analogs

To fully appreciate the structure-activity relationship (SAR) of this compound, it is instructive to compare it with other well-studied isothiocyanate analogs. The primary points of comparison are the nature of the group attached to the isothiocyanate moiety (aliphatic vs. aromatic) and the substitution pattern on the aromatic ring.

Aromatic isothiocyanates, such as this compound, are often compared to aliphatic isothiocyanates like sulforaphane (B1684495) (found in broccoli) and allyl isothiocyanate (from mustard). Studies have suggested that aromatic isothiocyanates may exhibit different or enhanced biological activities compared to their aliphatic counterparts due to their ability to cross bacterial membrane structures more readily. nih.gov

Within the class of aromatic isothiocyanates, the type and position of substituents on the phenyl ring are paramount. For instance, in studies on H2S-releasing properties, phenyl isothiocyanate and its derivatives have been investigated. nih.gov The introduction of a pyridine (B92270) ring, as in 3-pyridyl-isothiocyanate, was found to significantly enhance H2S release compared to the parent phenyl isothiocyanate. nih.gov While this doesn't directly involve methoxy groups, it illustrates the principle that modifications to the aromatic core can drastically alter biological function.

In the context of anticancer activity, a comparative study of phenylalkyl isothiocyanates and their isoselenocyanate analogs (where selenium replaces sulfur) revealed that increasing the alkyl chain length generally improved efficacy. nih.gov This highlights another structural feature—the linker between the aromatic ring and the isothiocyanate group—that can be tuned to optimize activity. Although this compound has a direct attachment of the phenyl ring to the isothiocyanate group, this finding provides valuable insight for the design of new analogs.

Below is an interactive table summarizing the comparative TRPA1-activating ability of various isothiocyanates.

| Compound | EC50 (μM) for TRPA1 Activation |

| Allyl isothiocyanate | 0.25–1 |

| Benzyl (B1604629) isothiocyanate | 0.25–1 |

| Phenethyl isothiocyanate | 0.25–1 |

| 4-Hydroxybenzyl isothiocyanate | 0.25–1 |

| 4-Methylthiobutyl isothiocyanate | 0.25–1 |

| Data from a study on 16 different isothiocyanates, which showed that most had similar high potency in activating TRPA1, suggesting the isothiocyanate moiety is the primary contributor to this specific activity. acs.org |

Rational Design Principles for Optimizing Pharmacological Profiles

The knowledge gleaned from SAR and SMAR studies provides a foundation for the rational design of novel analogs of this compound with improved pharmacological profiles. The goal of such design efforts is typically to enhance potency, increase selectivity for a specific biological target, and improve pharmacokinetic properties.

One key principle is the strategic modification of the substitution pattern on the phenyl ring. Based on the observed effects of methoxy groups on cholinesterase inhibition and Nrf2 activation, further exploration of the number and position of these and other electron-donating or electron-withdrawing groups could lead to more potent and selective compounds. nih.govmdpi.com

Another design strategy involves modifying the isothiocyanate group itself. While its electrophilicity is crucial for activity, it can also lead to off-target reactions. Fine-tuning the reactivity of the -N=C=S group, perhaps by introducing flanking steric hindrance or by altering the electronic properties of the phenyl ring, could enhance selectivity. The development of multi-ITC derivatives, which incorporate multiple isothiocyanate groups into a single molecule, has been shown to dramatically increase inhibitory activity on stomatal opening in plants, suggesting a potential avenue for enhancing the potency of therapeutic agents. nih.govresearchgate.net

Furthermore, the concept of isosteric replacement, as demonstrated by the enhanced anticancer activity of isoselenocyanates compared to their isothiocyanate counterparts, offers a promising direction. nih.gov Synthesizing the selenium analog of this compound could potentially lead to a more potent therapeutic agent.

Finally, computational modeling and pharmacophore mapping can be employed to better understand the interactions between this compound and its biological targets. This in silico approach can guide the design of new analogs with a higher predicted affinity and selectivity, thereby streamlining the drug discovery process.

Preclinical Research Models and Advanced Methodological Approaches

In Vitro Experimental Models

In vitro studies provide a controlled environment to investigate the direct effects of DMAP-ITC on cellular processes. These models are instrumental in initial screenings for biological activity and for detailed mechanistic studies at the cellular and molecular level.

Established cell lines are a fundamental tool in the preclinical assessment of novel compounds. In the context of cancer research, DMAP-ITC has been evaluated for its effects on various cancer cell lines. For instance, studies have explored its potential in combination with conventional chemotherapeutic agents. One study investigated the efficacy of 3,4-dimethoxybenzyl isothiocyanate (a related compound) in overcoming doxorubicin (B1662922) resistance in human colon adenocarcinoma cells (LoVoDX). nih.gov The findings indicated that the isothiocyanate could enhance the cytotoxic effects of doxorubicin by increasing reactive oxygen species production and promoting apoptosis. nih.gov

While specific studies on DMAP-ITC's antimicrobial activity in established microbial cell lines are less prevalent in the reviewed literature, the broader class of isothiocyanates has demonstrated effects against various pathogens. This suggests a potential area for future investigation with DMAP-ITC.

| Cell Line | Cell Type | Key Findings Related to Isothiocyanates | Reference |

|---|---|---|---|

| LoVoDX | Doxorubicin-resistant human colon adenocarcinoma | 3,4-dimethoxybenzyl isothiocyanate increased doxorubicin efficacy, attenuated drug efflux, increased reactive oxygen species, and enhanced apoptosis. | nih.gov |

| A549 | Human non-small cell lung cancer | Used to identify protein targets of isothiocyanates like PEITC and sulforaphane (B1684495). | nih.govresearchgate.net |

| A375 | Human malignant melanoma | Low concentrations of isothiocyanates induced apoptosis specifically in these cells. nih.gov | nih.gov |

| GBM 8401 | Human glioblastoma | PEITC inhibited in vitro growth by inducing apoptosis and inhibiting migration. nih.gov | nih.gov |

| Jurkat | Human T-lymphoblastoid cells | A synthetic isothiocyanate, CM9, showed cytostatic and cytotoxic effects. mdpi.com | mdpi.com |

Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. Research has shown that isothiocyanates can induce autophagy and inhibit protein synthesis in primary human dermal fibroblasts. researchgate.net This was found to occur through the modulation of the AMPK-mTORC1-S6K1 signaling pathway. researchgate.net Notably, these effects were observed without compromising cell viability, suggesting a protective mechanism against the accumulation of harmful protein aggregates, such as mutant huntingtin. researchgate.net

Another study highlighted the differential effects of isothiocyanates on cancer versus non-cancerous cells. nih.gov In primary human dermal fibroblasts (HDFa), isothiocyanates were shown to influence the levels of HDAC3 and CtIP, proteins involved in DNA damage repair. nih.gov This suggests that the selective anticancer activity of isothiocyanates may stem from inherent differences in DNA repair mechanisms between cancerous and healthy cells. nih.gov

In Vivo Animal Models for Efficacy and Mechanistic Validation

Animal models are indispensable for validating the in vitro efficacy of DMAP-ITC and for understanding its systemic effects, pharmacokinetics, and potential toxicity in a living organism.

Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating anticancer agents in vivo. Research on the related compound, 3,4-dimethoxybenzyl isothiocyanate, demonstrated its potential in a doxorubicin-resistant colon cancer xenograft model. nih.gov The study found that the combination of the isothiocyanate with doxorubicin attenuated the toxicity of the chemotherapeutic agent. nih.gov

Other isothiocyanates, such as phenethyl isothiocyanate (PEITC), have been shown to inhibit the in vivo growth of human glioblastoma xenograft tumors. nih.gov These studies often monitor tumor volume and weight as primary endpoints and may also involve the analysis of biomarkers related to apoptosis and cell signaling pathways within the tumor tissue. nih.gov Patient-derived xenografts (PDXs), which involve the implantation of patient tumor tissue, are emerging as a more predictive model for evaluating therapeutic responses. nih.gov

Beyond cancer, isothiocyanates have been investigated in various disease models. For anti-inflammatory research, models such as carrageenan-induced paw edema in rats are utilized. A study on (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), a compound with a similar structural motif to DMAP-ITC, showed potent anti-inflammatory activity in this model, suggesting inhibition of cyclooxygenase and lipoxygenase pathways. nih.gov

In the realm of neuroprotection, preclinical studies have explored the effects of isothiocyanate-rich diets in mouse models of neurodevelopmental disorders. For instance, in a maternal immune activation mouse model relevant to schizophrenia, a diet rich in glucoraphanin (B191350) (a precursor to sulforaphane) showed protective effects against cognitive defects in the offspring. nih.gov Similarly, pretreatment with a glucoraphanin-containing diet attenuated cognitive deficits in mice repeatedly exposed to phencyclidine. nih.gov

Target Identification and Proteomic Methodologies

Identifying the direct molecular targets of DMAP-ITC is crucial for understanding its mechanism of action. Proteomic approaches are powerful tools for this purpose. Isothiocyanates are known to react with nucleophilic amino acid residues in proteins, particularly the thiol group of cysteine. nih.gov

Advanced proteomic techniques, such as two-dimensional gel electrophoresis combined with mass spectrometry, have been employed to identify cellular proteins that are covalently modified by isothiocyanates. nih.govresearchgate.netdrugbank.com In studies using radiolabeled isothiocyanates like 14C-PEITC and 14C-sulforaphane, researchers were able to identify over 30 protein targets in human non-small cell lung cancer cells (A549). nih.govresearchgate.netdrugbank.com These targets were involved in a variety of cellular functions, including cytoskeletal organization, redox regulation, and protein quality control. researchgate.net Such studies provide a molecular basis for the observed biological activities of isothiocyanates and can guide the design of more potent and selective derivatives. nih.govdrugbank.com

| Methodology | Purpose | Key Findings with Isothiocyanates | Reference |

|---|---|---|---|

| 2-D Gel Electrophoresis and Mass Spectrometry | Identification of proteins covalently modified by isothiocyanates. | Identified over 30 protein targets of PEITC and sulforaphane in A549 cells, involved in various biological functions. | nih.govresearchgate.netdrugbank.com |

| Hybrid Probe with Affinity Chromatography | To pull down and identify specific protein targets. | Used to identify Macrophage Migration Inhibitory Factor (MIF) as a target of PEITC. | nih.gov |

| MALDI-MS/MS and nanoRPLC-MS/MS | To identify specific binding sites of isothiocyanates on target proteins. | Used to identify the binding sites of isothiocyanates on tubulin. | nih.gov |

Two-Dimensional Gel Electrophoresis (2D-GE) and Mass Spectrometry (MS)-Based Approaches

Two-dimensional gel electrophoresis (2D-GE) is a high-resolution technique for separating complex protein mixtures from biological samples. creative-proteomics.com Proteins are separated in the first dimension based on their isoelectric point (pI) and in the second dimension by their molecular weight. creative-proteomics.com This method allows for the visualization of thousands of proteins as individual spots on a gel. nih.gov When a biological system, such as a cell line, is treated with a compound like 3,4-Dimethoxyphenyl isothiocyanate, changes in the protein expression profile can be observed by comparing the 2D-GE patterns of treated versus untreated cells. nih.gov

Following separation, spots of interest—those showing changes in intensity or position—are excised from the gel. researchgate.net The proteins within these spots are then typically digested into smaller peptide fragments, often using the enzyme trypsin. nih.gov These peptides are subsequently analyzed using mass spectrometry (MS), a technique that measures the mass-to-charge ratio of ions. nih.gov Methods like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) are used to identify the proteins by matching the peptide mass fingerprints or fragmentation patterns against comprehensive protein databases. nih.govnih.gov

For isothiocyanates, this proteomic approach can identify proteins that are differentially expressed upon treatment or, if a radiolabeled version of the compound is used, can directly identify proteins that have been covalently modified by the compound. nih.gov Studies on other isothiocyanates have successfully used 2D-GE and MS to identify numerous potential protein targets, providing crucial insights into their cellular mechanisms. nih.gov While specific data for this compound is not extensively published, the methodology remains a primary tool for such investigations.

Table 1: Illustrative Data from a Hypothetical 2D-GE/MS Experiment on Cells Treated with this compound

This table represents the type of data generated from a proteomic study to identify protein targets.

| Spot ID | Protein Name (Hypothetical) | Fold Change (Treated vs. Control) | Mass Spectrometry Identification Score | Putative Function |

| A-101 | Heat Shock Protein 70 | +2.5 | 154 | Cellular Stress Response |

| B-205 | Tubulin Beta Chain | -1.8 | 128 | Cytoskeleton, Cell Division |

| C-047 | Peroxiredoxin-2 | +3.1 | 162 | Oxidative Stress Regulation |

| D-159 | Vimentin | Covalent Adduct Detected | 145 | Intermediate Filament, Structural Integrity |

Affinity Chromatography and Bioconjugation Techniques for Protein Target Discovery

Affinity chromatography is a powerful purification technique that separates molecules based on a highly specific binding interaction between a target molecule and a ligand immobilized on a stationary phase. youtube.comiba-lifesciences.com To identify the protein targets of a small molecule like this compound, the compound itself can be used as the "bait."

This is achieved through bioconjugation, where the isothiocyanate is chemically linked to a solid support, such as agarose (B213101) beads, creating an affinity matrix. thermofisher.com The reactive isothiocyanate group (-N=C=S) readily forms a stable thiourea (B124793) bond with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues. mcgill.ca Alternatively, it can react with thiol groups on cysteine residues. nih.gov

Once the affinity matrix is prepared, a cell lysate containing a complex mixture of proteins is passed over it. iba-lifesciences.com Proteins that have a specific affinity for or are covalently bound by the immobilized this compound will be retained on the column, while all other proteins are washed away. youtube.com The bound proteins can then be eluted by changing the buffer conditions or by using a competing agent. iba-lifesciences.com These isolated proteins are subsequently identified using mass spectrometry. This approach provides a direct method for discovering the specific protein interaction partners of the compound.

Computational Chemistry and In Silico Approaches

Computational methods are indispensable in modern chemical biology for predicting and explaining the interactions between small molecules and their biological targets at a molecular level.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their steric and energetic complementarity. The result is a model of the ligand-protein complex, which can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the binding. nih.gov

Following docking, molecular dynamics (MD) simulations can provide deeper insights into the stability and dynamics of the predicted complex. nih.gov MD simulations use classical equations of motion to simulate the movements of atoms in the protein-ligand system over time, providing a view of the complex's flexibility and conformational changes. researchgate.netyoutube.com These simulations can be used to calculate the binding free energy, a more accurate measure of binding affinity than docking scores alone, and to observe the dynamic behavior of the ligand in the binding pocket. nih.gov For this compound, these simulations can be used to screen potential protein targets and refine hypotheses about its mechanism of action before undertaking extensive experimental work.

Table 2: Representative Data from a Molecular Docking and MD Simulation Study

This table illustrates the typical output from a computational study of this compound with a hypothetical protein target (e.g., a kinase).

| Parameter | Value | Interpretation |

| Molecular Docking | ||

| Binding Affinity (Docking Score) | -8.5 kcal/mol | Indicates a strong predicted binding interaction. |

| Key Interacting Residues | Lys72, Glu91, Leu134, Val155 | Amino acids in the binding pocket forming hydrogen bonds and hydrophobic contacts. |

| Molecular Dynamics (MD) | ||

| Simulation Time | 200 ns | The duration of the simulation to assess complex stability. |

| RMSD of Ligand | 1.2 Å | Low root-mean-square deviation suggests the ligand remains stably bound in the pocket. |

| Average Binding Free Energy (MM/PBSA) | -45.7 kcal/mol | A more rigorous calculation confirming a highly favorable binding energy. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orglongdom.org QSAR models are built by correlating physicochemical or structural descriptors of molecules with their experimentally measured activity. fiveable.mejocpr.com These descriptors can include properties like molecular weight, logP (a measure of lipophilicity), electronic properties, and topological indices that describe the shape and connectivity of the molecule. longdom.org

For a class of compounds like isothiocyanates, a QSAR model could be developed by synthesizing and testing a series of analogs of this compound with varied substituents. The biological activity of each compound would be measured, and a statistical model (e.g., using multiple linear regression or machine learning algorithms) would be generated. fiveable.me

The resulting QSAR model can be expressed as an equation: Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

This model serves two primary purposes: it helps to understand which structural features are important for the compound's activity, and it can be used to predict the activity of new, unsynthesized analogs. nih.gov This predictive power accelerates the process of lead optimization by prioritizing the synthesis of compounds with the highest predicted potency. jocpr.com

Translational Research and Future Therapeutic Prospects

Development as Lead Compounds in Medicinal Chemistry and Drug Discovery

Isothiocyanates (ITCs) represent a promising class of naturally occurring compounds that have garnered significant attention in the field of medicinal chemistry and drug discovery for their anticancer properties. mdpi.comnih.gov These organosulfur compounds, derived from the hydrolysis of glucosinolates in cruciferous vegetables, exhibit a range of biological activities, making them attractive as lead compounds for the development of new therapeutic agents. nih.govmdpi.com A key feature of many ITCs is their ability to selectively induce growth arrest and cell death in cancerous cells. nih.gov

The general structure of isothiocyanates, characterized by the –N=C=S functional group, allows for a diversity of chemical structures, which in turn can influence their biological activity and mechanism of action. nih.gov This structural diversity is a key asset in drug discovery, as modifications to the chemical scaffold can be made to optimize potency, selectivity, and pharmacokinetic properties.

While much of the research has focused on well-known ITCs like sulforaphane (B1684495) (SFN), phenethyl isothiocyanate (PEITC), and benzyl (B1604629) isothiocyanate (BITC), the unique properties of other analogs are also being explored. nih.gov The 3,4-dimethoxy substitution on the phenyl ring, as seen in 3,4-Dimethoxyphenyl isothiocyanate, has been noted for conferring excellent metabolic stability and absorption profiles in other molecular contexts, suggesting a potential pharmacokinetic advantage. nih.gov In medicinal chemistry, such motifs are valuable for designing drug candidates with improved oral availability. nih.gov The development of ITCs as lead compounds involves studying their structure-activity relationships to understand how different chemical features contribute to their anticancer effects, such as the induction of apoptosis, inhibition of cell cycle progression, and modulation of signaling pathways. nih.gov

Strategies for Addressing and Reversing Chemoresistance in Malignancies

A significant hurdle in cancer treatment is the development of chemoresistance, where cancer cells become unresponsive to chemotherapy drugs. nih.gov Isothiocyanates have emerged as promising agents to counteract this phenomenon. nih.gov They can act as chemosensitizers, meaning they can make cancer cells more susceptible to the effects of conventional anticancer drugs. nih.gov

Research has shown that ITCs, including sulforaphane, can modulate critical signaling pathways involved in chemoresistance, such as the MAPK and p53 pathways. nih.gov By influencing these pathways, ITCs can help reverse resistance and enhance the effectiveness of chemotherapy. nih.gov One of the mechanisms by which ITCs are thought to combat chemoresistance is by increasing the production of reactive oxygen species (ROS) within cancer cells and attenuating drug efflux, which is a common mechanism of resistance where cancer cells pump out the chemotherapy drug. nih.govresearchgate.net